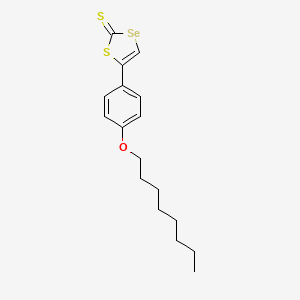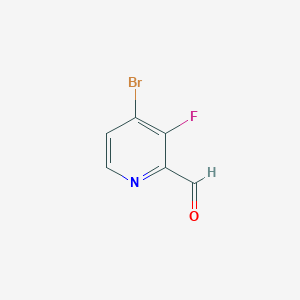
2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one hydrochloride, also known as 4-chloro-1-diazepan-1-yl-2-phenylethanone hydrochloride, is a synthetic compound that has been studied for its potential therapeutic applications. It has been studied in a variety of scientific disciplines, including pharmacology, toxicology, and biochemistry. It is believed to have a wide range of physiological effects on the body, and has been studied for its potential therapeutic applications.
Scientific Research Applications
Atropisomerism and Stereochemistry
Research on derivatives of 1,4-diazepine, such as etizolam, has provided insights into atropisomerism, a phenomenon where compounds with certain stereochemical configurations exhibit distinct physical and chemical properties. This aspect of stereochemistry is crucial for understanding the behavior of molecules that contain a 1,4-diazepan-1-yl group, as it affects their biological activity and interaction with biological receptors. Marubayashi et al. (1992) explored the stereochemical characteristics of 1,4-diazepine derivatives, highlighting the importance of understanding molecular orientation in drug design and synthesis (Marubayashi, Ogawa, Moriwaki, & Haratake, 1992).
Vibrational Spectroscopy and Quantum Mechanical Studies
Vibrational spectroscopy, alongside quantum mechanical studies, has been used to examine the structural and electronic properties of chlorophenyl-containing compounds. Kuruvilla et al. (2018) conducted a comprehensive study using FT-IR and FT-Raman techniques to analyze the vibrational spectra of a compound structurally similar to 2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one hydrochloride. These techniques, combined with density functional theory, help in understanding the molecular geometry, vibrational modes, and potential biological activity of such compounds (Kuruvilla, Prasana, Muthu, & George, 2018).
Anticancer Activity
A significant area of application for 1,4-diazepan-1-yl derivatives is in the development of anticancer agents. Asong et al. (2019) discovered that compounds similar to 2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one hydrochloride exhibit selective toxicity towards cancer cells, demonstrating potential as anticancer drugs. These findings underscore the importance of sigma-2 receptor ligands in targeting solid tumors and their role in cancer therapy (Asong, Zhu, Bricker, Andey, Amissah, Lamango, & Ablordeppey, 2019).
Environmental Applications
The structural motifs found in 2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one hydrochloride and its derivatives also have implications in environmental science. For example, Jeffers et al. (1989) investigated the hydrolysis rate constants of chlorinated compounds, which is relevant for understanding the environmental fate and degradation of such chemicals. Knowledge of hydrolysis rates helps in assessing the persistence and potential toxicity of chlorophenyl compounds in the environment (Jeffers, Ward, Woytowitch, & Wolfe, 1989).
properties
IUPAC Name |
2-(4-chlorophenyl)-1-(1,4-diazepan-1-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O.ClH/c14-12-4-2-11(3-5-12)10-13(17)16-8-1-6-15-7-9-16;/h2-5,15H,1,6-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZXUUHBFCPNJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)CC2=CC=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-(4-methylbenzyl)-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2648254.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2648256.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2648257.png)
![Ethyl 2-[[5-[(4-ethoxycarbonyl-1,3-thiazol-2-yl)carbamoyl]thiophene-2-carbonyl]amino]-1,3-thiazole-4-carboxylate](/img/structure/B2648259.png)

![N-[(3-Methyl-1-propyl-1H-pyrazol-5-YL)methyl]-ethanamine](/img/structure/B2648263.png)


![3-Iodo-2,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2648266.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2648268.png)
![ethyl 3-({[2-methyl-5-(1H-pyrazol-5-yl)-3-furyl]sulfonyl}amino)benzoate](/img/structure/B2648269.png)

